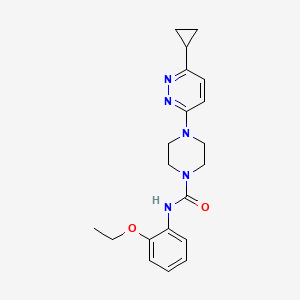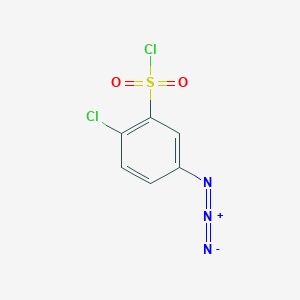
5-叠氮-2-氯苯磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-2-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2N3O2S It is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring
科学研究应用
5-Azido-2-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Azido compounds are generally known for their high reactivity and are often used in click chemistry .
Mode of Action
Azides are known to be highly reactive and can participate in various chemical reactions, such as the huisgen cycloaddition . Chlorosulfonyl compounds, on the other hand, are typically electrophilic and can undergo substitution reactions .
Biochemical Pathways
Azido compounds are often used as precursors in the synthesis of various biochemical compounds .
Result of Action
Azido compounds are often used in the synthesis of various biochemical compounds, suggesting that they may have diverse effects depending on the specific context .
Action Environment
The reactivity of azido compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
生化分析
Biochemical Properties
5-Azido-2-chlorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido and sulfonyl chloride groups. These interactions often involve nucleophilic substitution reactions, where the sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups on proteins and enzymes . This modification can alter the activity, stability, and function of the target biomolecules, making 5-Azido-2-chlorobenzenesulfonyl chloride a valuable tool in biochemical research.
Cellular Effects
The effects of 5-Azido-2-chlorobenzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can lead to altered signal transduction, affecting cellular responses to external stimuli . Additionally, changes in enzyme activity due to the interaction with 5-Azido-2-chlorobenzenesulfonyl chloride can impact metabolic pathways and gene expression, leading to varied cellular outcomes.
Molecular Mechanism
At the molecular level, 5-Azido-2-chlorobenzenesulfonyl chloride exerts its effects through specific binding interactions with biomolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This covalent modification can result in changes in the conformation and function of the target biomolecules, ultimately affecting cellular processes. Additionally, the azido group can participate in click chemistry reactions, facilitating the attachment of various functional groups to biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Azido-2-chlorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles . Long-term studies have shown that the effects of 5-Azido-2-chlorobenzenesulfonyl chloride on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 5-Azido-2-chlorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical modifications without inducing toxicity.
Metabolic Pathways
5-Azido-2-chlorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions . These metabolic processes can alter the compound’s activity and facilitate its excretion from the body. Additionally, the modification of metabolic enzymes by 5-Azido-2-chlorobenzenesulfonyl chloride can impact metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-Azido-2-chlorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 5-Azido-2-chlorobenzenesulfonyl chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can facilitate the transport of 5-Azido-2-chlorobenzenesulfonyl chloride to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chlorobenzenesulfonyl chloride typically involves the introduction of the azido group to a chlorobenzenesulfonyl chloride precursor. One common method is the diazotization of 5-amino-2-chlorobenzenesulfonyl chloride followed by azidation using sodium azide. The reaction conditions often include maintaining a low temperature to control the reactivity of the azido group and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-Azido-2-chlorobenzenesulfonyl chloride may involve a continuous flow process to enhance efficiency and safety. The use of automated systems to control temperature and reagent addition can help in scaling up the production while minimizing risks associated with handling azides.
化学反应分析
Types of Reactions
5-Azido-2-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Reducing Agents: Such as hydrogen gas or hydrazine, used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonyl Chlorides: Resulting from the reduction of the azido group.
相似化合物的比较
Similar Compounds
- 5-Azido-2-chlorobenzenesulfonamide
- 5-Azido-2-chlorobenzenesulfonic acid
- 5-Azido-2-chlorobenzenesulfonyl fluoride
Uniqueness
5-Azido-2-chlorobenzenesulfonyl chloride is unique due to the presence of both an azido group and a sulfonyl chloride group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
属性
IUPAC Name |
5-azido-2-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQWHOGPNZMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide](/img/structure/B2508509.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)
![METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE](/img/structure/B2508515.png)
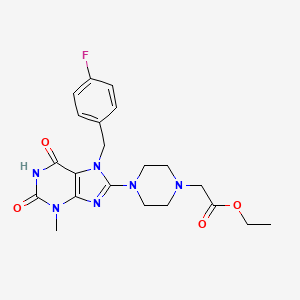
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)
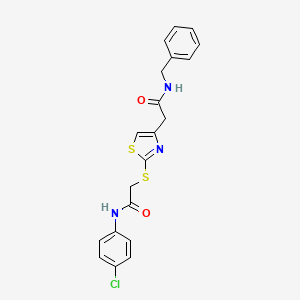
![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)
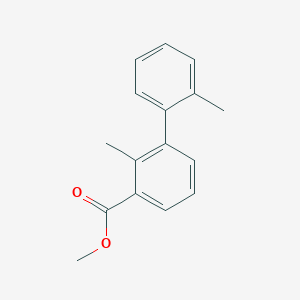
![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)
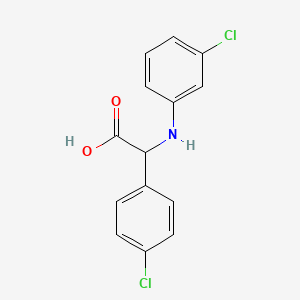

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)
